molecular formula C21H18FN3O3S B3401642 N-(4-ethoxyphenyl)-2-(9-fluoro-2-methyl-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide CAS No. 1040682-25-4

N-(4-ethoxyphenyl)-2-(9-fluoro-2-methyl-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide

Cat. No.: B3401642
CAS No.: 1040682-25-4
M. Wt: 411.5 g/mol
InChI Key: FSHDJUYMZCMXFX-UHFFFAOYSA-N
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Description

N-(4-ethoxyphenyl)-2-(9-fluoro-2-methyl-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide is a heterocyclic compound featuring a benzothieno[3,2-d]pyrimidin-4-one core substituted with a fluorine atom at position 9, a methyl group at position 2, and an acetamide side chain connected to a 4-ethoxyphenyl moiety. This structure combines a rigid aromatic system with polar and lipophilic substituents, making it a candidate for pharmacological applications, particularly in inflammation and oncology. Its synthesis typically involves cyclization of thiophene precursors and subsequent functionalization via nucleophilic substitution or coupling reactions .

Properties

IUPAC Name

N-(4-ethoxyphenyl)-2-(9-fluoro-2-methyl-4-oxo-[1]benzothiolo[3,2-d]pyrimidin-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18FN3O3S/c1-3-28-14-9-7-13(8-10-14)24-17(26)11-25-12(2)23-19-18-15(22)5-4-6-16(18)29-20(19)21(25)27/h4-10H,3,11H2,1-2H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSHDJUYMZCMXFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)CN2C(=NC3=C(C2=O)SC4=CC=CC(=C43)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-ethoxyphenyl)-2-(9-fluoro-2-methyl-4-oxobenzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide, with the molecular formula C21H18FN3O3S and a molecular weight of 411.5 g/mol, is a compound of interest in biological research due to its potential therapeutic applications. This article reviews its biological activity, focusing on its mechanisms, efficacy against various biological targets, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes a benzothienopyrimidine core. Its functional groups contribute to its biological activity, allowing for diverse interactions within biological systems. The compound is primarily utilized in research settings and is not approved for human or veterinary use.

1. Enzyme Inhibition

N-(4-ethoxyphenyl)-2-(9-fluoro-2-methyl-4-oxobenzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide has been studied for its inhibitory effects on various enzymes, particularly those involved in neurodegenerative diseases. Similar compounds have shown activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are critical in the treatment of Alzheimer's disease. For instance, derivatives of similar structures have demonstrated IC50 values ranging from 9.2 μM to 34.2 μM against these enzymes .

2. Anticancer Activity

The compound's structural analogs have exhibited significant anticancer properties in vitro. Studies involving synthesized derivatives have shown promising results against human cancer cell lines such as MCF-7 (breast cancer), A549 (lung cancer), and DU-145 (prostate cancer). For example, certain derivatives demonstrated higher efficacy than standard treatments like 5-fluorouracil .

Biological Activity Data

Activity Type Target IC50 Values (μM) Reference
Enzyme InhibitionAChE15.2 - 34.2
BChE9.2 - 19.2
Anticancer ActivityMCF-7>10
A549>10
DU-145>10

Case Study 1: Neuroprotective Effects

A study evaluated the neuroprotective effects of similar compounds on neuronal cell lines exposed to oxidative stress. The results indicated that these compounds could significantly reduce cell death and improve cell viability by inhibiting AChE activity, suggesting potential applications in neurodegenerative disorders .

Case Study 2: Anticancer Efficacy

In another investigation, a series of derivatives related to N-(4-ethoxyphenyl)-2-(9-fluoro-2-methyl-4-oxobenzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide were tested against multiple cancer cell lines using the MTT assay. The findings revealed that several compounds exhibited selective cytotoxicity towards cancer cells while sparing normal cells, indicating their potential as targeted cancer therapies .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Pharmacological Analogues

The compound belongs to a broader class of benzothieno-pyrimidine derivatives, which are studied for their anti-inflammatory, antiproliferative, and enzyme-inhibitory properties. Below is a comparative analysis with structurally related compounds:

Compound Core Structure Substituents Key Properties Biological Activity
Target Compound Benzothieno[3,2-d]pyrimidin-4-one 9-Fluoro, 2-methyl, N-(4-ethoxyphenyl)acetamide MW: ~423.4 (estimated); logP: ~3.8 (predicted) Potential COX-2 inhibition (inferred from class)
N-[(4-chlorophenyl)methyl]-2-(9-fluoro-2-methyl-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide Benzothieno[3,2-d]pyrimidin-4-one 9-Fluoro, 2-methyl, N-(4-chlorobenzyl)acetamide MW: 415.87; logP: 3.85; PSA: 47.35 Ų Undisclosed (structural analog)
2-[7-(4-Fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3-yl]-N-[(3-methoxyphenyl)methyl]acetamide Thieno[3,2-d]pyrimidin-4-one 7-(4-Fluorophenyl), N-(3-methoxybenzyl)acetamide MW: ~465.5 (estimated) Antiproliferative (thieno-pyrimidine derivatives often target kinases)
N-[2-(2,3-Dimethoxyphenyl)-4-oxothiazolidin-3-yl]-2-(4-oxo-5-(thiophen-2-yl)thieno[2,3-d]pyrimidin-3-yl)acetamide Thieno[2,3-d]pyrimidin-4-one Thiophene-2-yl at C5, thiazolidinone-linked dimethoxyphenyl MW: 528; mp: 280–282°C Anti-breast cancer activity (IC₅₀: 2.8–5.6 µM)
N-[2-(4-Chlorophenyl)-4-oxothiazolidin-3-yl]-2-(4-oxo-5-(thiophen-2-yl)thieno[2,3-d]pyrimidin-3-yl)acetamide Thieno[2,3-d]pyrimidin-4-one 4-Chlorophenyl-thiazolidinone, thiophene-2-yl at C5 MW: 503; mp: 175–177°C Anti-breast cancer activity (IC₅₀: 3.1–6.3 µM)

Key Comparative Insights

Substituent Effects on Lipophilicity and Bioavailability The 4-ethoxyphenyl group in the target compound enhances lipophilicity (logP ~3.8) compared to the 4-chlorobenzyl analog (logP 3.85) , but the ethoxy group may improve metabolic stability over halogens due to reduced oxidative susceptibility.

Biological Activity Trends COX-2 Inhibition: Benzothieno-pyrimidines with sulfonamide thio-derivatives (e.g., compound 1 in ) show potent COX-2 inhibition (IC₅₀: 0.2–1.5 µM). The target compound’s acetamide side chain may mimic sulfonamide interactions, though direct activity data are pending . Anticancer Activity: Thieno-pyrimidine derivatives with thiophene or thiazolidinone moieties (e.g., ) demonstrate IC₅₀ values in the low micromolar range against breast cancer cells. The target compound’s fluorine atom may enhance DNA intercalation or topoisomerase inhibition.

Synthetic Accessibility The target compound’s synthesis parallels methods for benzothieno[3,2-d]pyrimidin-4-one derivatives, involving cyclocondensation of 2-aminobenzothiophene-3-carboxylates with acetamide precursors . In contrast, thieno[2,3-d]pyrimidines (e.g., ) require multi-step thiophene annulation, reducing yield scalability.

Structural-Activity Relationship (SAR) Highlights

  • Methyl at Position 2 : Reduces steric hindrance, allowing better accommodation in enzyme active sites compared to bulkier substituents.
  • Ethoxyphenyl vs. Chlorobenzyl : The ethoxy group’s oxygen atom may engage in hydrogen bonding, while chlorine in increases lipophilicity but risks toxicity.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-ethoxyphenyl)-2-(9-fluoro-2-methyl-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide
Reactant of Route 2
Reactant of Route 2
N-(4-ethoxyphenyl)-2-(9-fluoro-2-methyl-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide

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